Cyclopentyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C22H27NO3S This compound is characterized by its unique structure, which includes a cyclopentyl group, a thiophene ring, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexahydroquinoline Core: This step involves the condensation of an appropriate aldehyde with a β-ketoester in the presence of a catalyst, such as piperidine, to form the hexahydroquinoline core.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclopentyl Group Addition: The cyclopentyl group is added via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Piperidine, aluminum chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopentyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Cyclopentyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl 2,7,7-trimethyl-5-oxo-4-(phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cyclopentyl 2,7,7-trimethyl-5-oxo-4-(furanyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Cyclopentyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties This makes it distinct from similar compounds with different aromatic rings, such as phenyl or furanyl groups
Properties
Molecular Formula |
C22H27NO3S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
cyclopentyl 2,7,7-trimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H27NO3S/c1-13-18(21(25)26-14-7-4-5-8-14)20(17-9-6-10-27-17)19-15(23-13)11-22(2,3)12-16(19)24/h6,9-10,14,20,23H,4-5,7-8,11-12H2,1-3H3 |
InChI Key |
WONMPNXAADXCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CS3)C(=O)OC4CCCC4 |
Origin of Product |
United States |
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